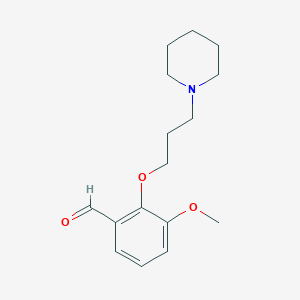

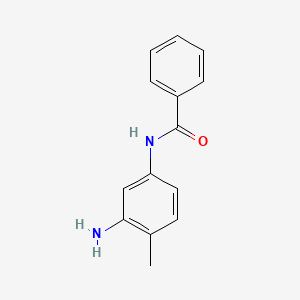

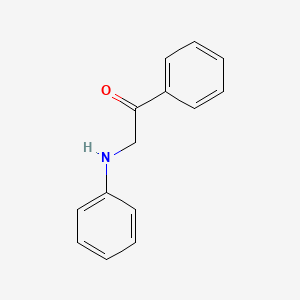

![molecular formula C8H13N3O2 B1299495 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 52094-69-6](/img/structure/B1299495.png)

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Overview

Description

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core

Mechanism of Action

Target of Action

The primary target of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

This compound interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction is slightly biased towards G-protein signaling .

Biochemical Pathways

The interaction of this compound with the delta opioid receptor affects the G-protein signaling pathway . This leads to downstream effects such as reduced cAMP production .

Result of Action

The molecular and cellular effects of this compound’s action include anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Biochemical Analysis

Biochemical Properties

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes . These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which regulate cellular responses to oxygen levels . By inhibiting PHD enzymes, this compound stabilizes HIF proteins, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing HIF proteins, which in turn activate the transcription of target genes involved in cellular adaptation to hypoxia . This compound also impacts gene expression by promoting the transcription of genes related to angiogenesis and metabolism . Additionally, this compound can alter cellular metabolism by increasing glycolytic activity and reducing oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PHD enzymes. By binding to the active site of these enzymes, the compound inhibits their hydroxylase activity, preventing the hydroxylation of proline residues in HIF proteins . This inhibition leads to the stabilization of HIF proteins, which then translocate to the nucleus and activate the transcription of target genes . The compound’s ability to inhibit PHD enzymes and stabilize HIF proteins is crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound’s effects on cellular function, such as increased glycolytic activity and gene expression, persist over extended periods . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PHD enzymes and stabilizes HIF proteins without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation point for its biochemical activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. The compound interacts with PHD enzymes, inhibiting their activity and stabilizing HIF proteins . This stabilization leads to the activation of metabolic pathways that promote glycolysis and reduce oxidative phosphorylation . The compound’s effects on metabolic flux and metabolite levels are significant, as it shifts cellular metabolism towards anaerobic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to interact with PHD enzymes in the cytoplasm to inhibit their activity . Additionally, the compound’s stabilization of HIF proteins allows them to translocate to the nucleus, where they activate the transcription of target genes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

The synthesis of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a hydantoin derivative, in the presence of a base . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar core structure but lacks the methyl group at the 8th position.

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a benzyl group instead of a methyl group, which can influence its chemical properties and applications.

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name |

8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSNEAYELPMHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200081 | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-69-6 | |

| Record name | 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

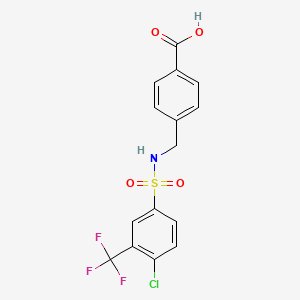

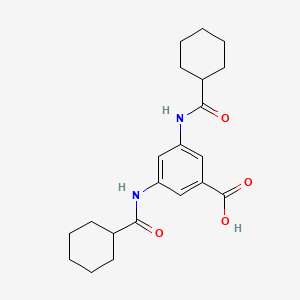

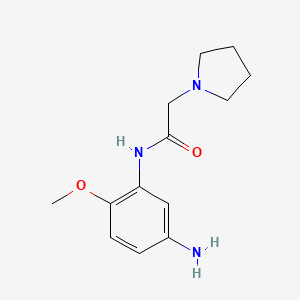

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

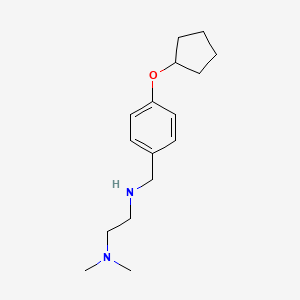

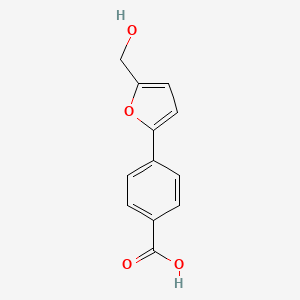

![4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

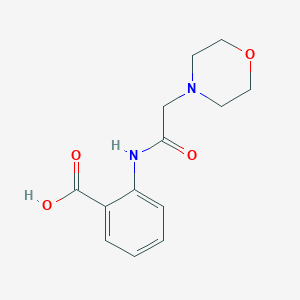

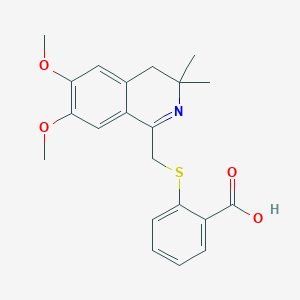

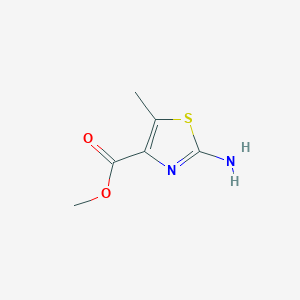

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)